Cas no 1094711-78-0 (3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine)
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine structure](https://www.kuujia.com/scimg/cas/1094711-78-0x500.png)
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
- 1094711-78-0
- EN300-6298512
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- Inchi: 1S/C8H8BrN3/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,10H2,1H3
- InChI Key: STHGSFMXVRQGBG-UHFFFAOYSA-N
- SMILES: C12=NC(C)=C(Br)N1C=C(N)C=C2
Computed Properties
- Exact Mass: 224.99016g/mol
- Monoisotopic Mass: 224.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 43.3Ų
Experimental Properties
- Density: 1.76±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 5.61±0.10(Predicted)
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6298512-2.5g |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 2.5g |
$2408.0 | 2023-05-29 | ||
Enamine | EN300-6298512-0.1g |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 0.1g |
$1081.0 | 2023-05-29 | ||
Enamine | EN300-6298512-0.5g |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 0.5g |
$1180.0 | 2023-05-29 | ||
Enamine | EN300-6298512-5.0g |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 5g |
$3562.0 | 2023-05-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1934804-250mg |
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 98% | 250mg |
¥15957.00 | 2024-08-09 | |
Enamine | EN300-6298512-10.0g |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 10g |
$5283.0 | 2023-05-29 | ||
Enamine | EN300-6298512-0.05g |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 0.05g |
$1032.0 | 2023-05-29 | ||
Enamine | EN300-6298512-1.0g |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 1g |
$1229.0 | 2023-05-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1934804-100mg |
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 98% | 100mg |
¥15251.00 | 2024-08-09 | |
Enamine | EN300-6298512-0.25g |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
1094711-78-0 | 0.25g |
$1131.0 | 2023-05-29 |
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine Related Literature
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine: A Comprehensive Overview
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine, also known by its CAS number 1094711-78-0, is a fascinating compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural properties and diverse applications. The presence of the bromine atom at the 3-position and a methyl group at the 2-position introduces intriguing electronic effects that influence its reactivity and biological activity.
The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine typically involves multi-step reactions, often utilizing aromatic substitution or condensation techniques. Recent advancements in synthetic chemistry have enabled more efficient routes to this compound, minimizing the use of hazardous reagents and reducing production costs. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-known motif in medicinal chemistry, often associated with kinase inhibitors and other bioactive molecules. Studies have shown that 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine exhibits moderate inhibitory activity against certain protein kinases, making it a valuable starting point for developing novel therapeutic agents.
In addition to its pharmacological applications, this compound has also garnered attention in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical stability.
The structural versatility of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine allows for further functionalization to tailor its properties for specific applications. For example, substitution at the 6-amino position can lead to derivatives with enhanced solubility or improved binding affinity for target proteins. Such modifications are critical in drug design, where bioavailability and efficacy are paramount.
From an environmental perspective, the synthesis and application of this compound are being scrutinized to ensure sustainability. Researchers are exploring green chemistry approaches to minimize waste and reduce energy consumption during production. This includes the use of recyclable catalysts and solvent systems that align with eco-friendly practices.
In conclusion, 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine stands as a versatile and intriguing molecule with vast potential across multiple disciplines. Its role as a key intermediate in drug discovery and materials science underscores its importance in contemporary chemical research. As advancements continue to unfold, this compound is poised to contribute significantly to both academic and industrial applications.
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